molecular formula C13H13IN2O B7942330 1-(2-Iodobenzoyl)piperidine-4-carbonitrile

1-(2-Iodobenzoyl)piperidine-4-carbonitrile

Cat. No.: B7942330
M. Wt: 340.16 g/mol
InChI Key: NDJNBHGZXBTTJB-UHFFFAOYSA-N
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Description

1-(2-Iodobenzoyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C13H13IN2O It is characterized by the presence of an iodobenzoyl group attached to a piperidine ring, which also bears a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodobenzoyl)piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Iodobenzoyl Intermediate: The initial step involves the iodination of benzoyl chloride to form 2-iodobenzoyl chloride.

    Piperidine Ring Formation: The 2-iodobenzoyl chloride is then reacted with piperidine to form 1-(2-iodobenzoyl)piperidine.

    Introduction of the Carbonitrile Group: Finally, the carbonitrile group is introduced through a reaction with cyanogen bromide or a similar reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodobenzoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed for oxidation reactions.

Major Products:

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the N-oxide derivative.

Scientific Research Applications

1-(2-Iodobenzoyl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodobenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The iodobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The carbonitrile group can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • 1-(2-Bromobenzoyl)piperidine-4-carbonitrile
  • 1-(2-Chlorobenzoyl)piperidine-4-carbonitrile
  • 1-(2-Fluorobenzoyl)piperidine-4-carbonitrile

Comparison: 1-(2-Iodobenzoyl)piperidine-4-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different binding interactions and reactivity patterns.

Properties

IUPAC Name

1-(2-iodobenzoyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJNBHGZXBTTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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